2-Chloronaphthalene-1,8-diamine
Description
2-Chloronaphthalene-1,8-diamine (CAS: 68049-11-6) is a halogenated aromatic amine with a naphthalene backbone substituted with a chlorine atom at position 2 and two amine groups at positions 1 and 8 .
Properties
CAS No. |
68049-11-6 |
|---|---|
Molecular Formula |
C10H9ClN2 |
Molecular Weight |
192.64 g/mol |
IUPAC Name |
2-chloronaphthalene-1,8-diamine |
InChI |
InChI=1S/C10H9ClN2/c11-7-5-4-6-2-1-3-8(12)9(6)10(7)13/h1-5H,12-13H2 |
InChI Key |
YKBRCKZECVNRRY-UHFFFAOYSA-N |
SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)Cl)N |
Canonical SMILES |
C1=CC2=C(C(=C1)N)C(=C(C=C2)Cl)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Halogenated Naphthalene Derivatives
Halogen substitution (e.g., Cl, Br) and functional group positioning critically influence chemical behavior and bioactivity. Key comparisons include:
Key Insight: Chlorine at position 2 in this compound likely increases electrophilicity compared to non-halogenated analogs, enabling diverse chemical modifications .
Diamine-Functionalized Naphthalene Derivatives
The presence of dual amine groups at positions 1 and 8 distinguishes this compound from other diamine derivatives:
Key Insight : The aromaticity of this compound may limit solubility compared to hydrogenated analogs but enhances π-π interactions in materials science applications .
Halogen vs. Other Functional Group Substitutions
Replacing chlorine with other groups alters reactivity and bioactivity:
| Compound | Substituents | Key Properties | Biological Activity | Reference |
|---|---|---|---|---|
| 8-Bromonaphthalene-1-carbonitrile | Br at C8; CN at C1 | Bromine’s larger atomic radius increases steric hindrance; higher reactivity in SN2 reactions. | Similar CYP induction to chlorine analog but with slower metabolism. | |
| 2-Nitro-1-chloronaphthalene | NO₂ at C2; Cl at C1 | Nitro group enhances electrophilicity; potential genotoxicity. | Limited therapeutic use due to toxicity. |
Key Insight : Chlorine in this compound balances reactivity and steric effects, making it more versatile than brominated or nitrated analogs .
Research Findings and Implications
- Synthetic Utility : Analogous to naphthalene-1,8-diamine, this compound may serve as a precursor for spirocyclic compounds and heterocycles via acid-catalyzed cyclocondensation .
- Toxicity Profile : Naphthalene-1,8-diamine derivatives exhibit acute oral toxicity (H302) and skin irritation (H315) ; chlorine substitution may modulate these effects.
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